4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
The compound "4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide" is an intriguing chemical with a complex structure This compound belongs to the category of pyrazole derivatives, which are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide" typically involves the following steps:
Starting Materials: : Key starting materials might include 1-(difluoromethyl)-1H-pyrazole, 2-furylmethylamine, and 1-methyl-1H-pyrazole-3-carboxylic acid.
Formation of Intermediates: : The initial steps could involve the formation of intermediates like {[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl} chloride through appropriate chlorination reactions.
Coupling Reactions: : The intermediates are then subjected to coupling reactions with amine groups to form the desired pyrazole derivatives.
Purification: : The final compound is purified using methods such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely require optimization of reaction conditions, including temperature, solvents, and catalysts. High-yield, cost-effective methods are essential for large-scale production. Process optimization ensures consistency and purity of the compound, crucial for its applications in various fields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: : Reduction reactions may convert carbonyl groups to alcohols, altering its functional properties.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify specific groups within the molecule, enabling the synthesis of analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: : Use of reagents like potassium permanganate or chromium trioxide.
Reducing Agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: : Various catalysts, such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used, leading to a variety of derivatives with potentially unique biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for synthesizing novel pyrazole derivatives, which can be explored for their unique properties.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, impacting various biochemical pathways.
Medicine
Medicinally, pyrazole derivatives are investigated for their anti-inflammatory, anticancer, and antimicrobial properties. This compound may exhibit similar activities, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals due to its versatile functional groups.
Mechanism of Action
The mechanism by which "4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide" exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. Its functional groups can form hydrogen bonds, van der Waals forces, and other interactions with these targets, leading to modulation of biological activities. Pathways affected by this compound can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazole: : A simple aromatic heterocycle used as a building block for various chemical reactions.
1-Methyl-1H-pyrazole-3-carboxamide: : Shares a similar core structure, offering insights into structural activity relationships.
Difluoromethyl pyrazoles: : Compounds with similar substitutions, providing comparative data on biological activities.
Uniqueness
What sets "4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide" apart is its combination of functional groups, which bestows it with distinctive chemical and biological properties. Its ability to form multiple interactions with molecular targets enhances its potential as a lead compound in drug discovery and other scientific applications.
Properties
IUPAC Name |
4-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N6O3/c1-22-8-11(19-13(24)10-4-5-23(20-10)15(16)17)12(21-22)14(25)18-7-9-3-2-6-26-9/h2-6,8,15H,7H2,1H3,(H,18,25)(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYRSFAQFHFWOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)C3=NN(C=C3)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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